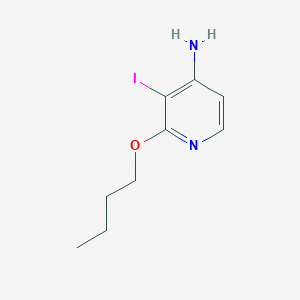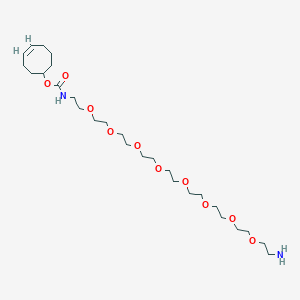
3-Bromo-2-methyl-6-(1-methyl-5-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-1H-1,2,3-triazol-4-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-2-methyl-6-(1-methyl-5-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-1H-1,2,3-triazol-4-yl)pyridine is a complex organic compound that features a pyridine ring substituted with a bromine atom, a methyl group, and a triazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-methyl-6-(1-methyl-5-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-1H-1,2,3-triazol-4-yl)pyridine typically involves multiple steps:
Formation of the Pyridine Ring: The initial step involves the formation of the pyridine ring, which can be achieved through various cyclization reactions.
Introduction of the Triazole Moiety: The triazole ring is introduced via a click chemistry reaction, typically involving the reaction of an azide with an alkyne in the presence of a copper catalyst.
Attachment of the Tetrahydro-2H-pyran-2-yl Group: This step involves the protection of the hydroxyl group using tetrahydro-2H-pyran-2-yl, which is achieved through an etherification reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-2-methyl-6-(1-methyl-5-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-1H-1,2,3-triazol-4-yl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the triazole moiety.
Hydrolysis: The tetrahydro-2H-pyran-2-yl group can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl derivative.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS) in the presence of light or a radical initiator.
Click Chemistry: Copper(I) catalysts, such as copper(I) bromide, in the presence of a ligand like tris(benzyltriazolylmethyl)amine (TBTA).
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.
Oxidation Products: Oxidation of the triazole ring can yield triazolinediones.
Hydrolysis Products: Hydrolysis of the tetrahydro-2H-pyran-2-yl group yields the corresponding alcohol.
Applications De Recherche Scientifique
3-Bromo-2-methyl-6-(1-methyl-5-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-1H-1,2,3-triazol-4-yl)pyridine has several applications in scientific research:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: It can be used in the development of novel materials with unique electronic or photophysical properties.
Biological Studies: The compound can serve as a probe or ligand in biological assays to study enzyme activity or protein-ligand interactions.
Chemical Biology: It can be used in the design of chemical probes for studying biological pathways and mechanisms.
Mécanisme D'action
The mechanism of action of 3-Bromo-2-methyl-6-(1-methyl-5-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-1H-1,2,3-triazol-4-yl)pyridine depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby modulating its activity. The triazole moiety can participate in hydrogen bonding and π-π interactions, which are crucial for binding affinity and specificity. The bromine atom can also play a role in halogen bonding, further enhancing the compound’s interaction with its molecular target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Bromo-4-chloro-7-azaindole
- 3-Bromo-4,5-dichloropyridine
- 3-Iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine
Uniqueness
3-Bromo-2-methyl-6-(1-methyl-5-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-1H-1,2,3-triazol-4-yl)pyridine is unique due to the presence of the triazole moiety and the tetrahydro-2H-pyran-2-yl group, which confer distinct chemical and biological properties. These functional groups enhance the compound’s versatility in various applications, making it a valuable tool in scientific research.
Propriétés
Formule moléculaire |
C15H19BrN4O2 |
|---|---|
Poids moléculaire |
367.24 g/mol |
Nom IUPAC |
3-bromo-2-methyl-6-[1-methyl-5-(oxan-2-yloxymethyl)triazol-4-yl]pyridine |
InChI |
InChI=1S/C15H19BrN4O2/c1-10-11(16)6-7-12(17-10)15-13(20(2)19-18-15)9-22-14-5-3-4-8-21-14/h6-7,14H,3-5,8-9H2,1-2H3 |
Clé InChI |
SMBRPBZLTNVLJP-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=N1)C2=C(N(N=N2)C)COC3CCCCO3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2E)-3-triethylsilyloxypenta-2,4-dienyl]cyclohexan-1-ol](/img/structure/B11834755.png)
![N-(Tert-butyl)-2-(4-chlorophenyl)imidazo[1,2-A]pyridin-3-amine](/img/structure/B11834770.png)
![6,7-Dimethoxy-1-[(2-methylphenyl)methyl]-3,4-dihydroisoquinoline](/img/structure/B11834772.png)
![tert-butyl 3-phenyl-4,5-dihydro-2H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate](/img/structure/B11834775.png)



![Methyl 2-{3-hexyl-4,12-dioxabicyclo[9.1.0]dodecan-5-yl}acetate](/img/structure/B11834806.png)

![(2S)-1-[(Oxan-2-yl)oxy]-5-(triethylsilyl)pent-4-yn-2-ol](/img/structure/B11834826.png)



![3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-(3-fluorophenyl)azetidin-2-one](/img/structure/B11834846.png)
